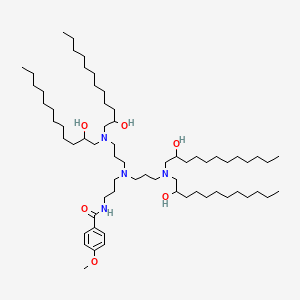
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((二苯基亚甲基)氨基)-3,5-二异丙基苯基)硼酸是一种有机硼化合物,以其在各种化学反应中的用途而闻名,特别是在有机合成领域。该化合物包含一个连接到苯环上的硼酸基团,该苯环进一步被二苯基亚甲基和二异丙基基团取代。该化合物的独特结构使其成为交叉偶联反应中的一种有价值的试剂,例如 Suzuki-Miyaura 偶联,该偶联广泛用于形成碳-碳键。
准备方法
合成路线和反应条件: (4-((二苯基亚甲基)氨基)-3,5-二异丙基苯基)硼酸的合成通常涉及以下步骤:
氨基中间体的形成: 第一步涉及通过在适当条件下使 3,5-二异丙基苯胺与二苯基甲酮反应来形成氨基中间体。
硼化: 然后,在钯催化剂的存在下,使用硼试剂(如双(频哪醇合)二硼)对氨基中间体进行硼化。反应通常在惰性气氛下在升高的温度下进行。
工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。连续流动反应器和自动化系统的使用确保了最终产品的产率高和纯度高。反应条件经过优化,以最大限度地减少副产物并最大限度地提高效率。
化学反应分析
反应类型: (4-((二苯基亚甲基)氨基)-3,5-二异丙基苯基)硼酸经历各种类型的化学反应,包括:
Suzuki-Miyaura 偶联: 这是最常见的反应,其中硼酸基团在钯催化剂的存在下与芳基或乙烯基卤化物反应形成碳-碳键。
氧化: 硼酸基团可以被氧化以形成相应的酚。
取代: 该化合物可以在硼中心发生亲核取代反应。
常见试剂和条件:
钯催化剂: 用于 Suzuki-Miyaura 偶联反应。
氧化剂: 例如过氧化氢用于氧化反应。
亲核试剂: 用于取代反应。
主要产品:
联芳基化合物: 在 Suzuki-Miyaura 偶联中形成。
酚: 在氧化反应中形成。
科学研究应用
(4-((二苯基亚甲基)氨基)-3,5-二异丙基苯基)硼酸在科学研究中有几个应用:
有机合成: 用作合成复杂有机分子的试剂。
药物化学: 用于药物开发,特别是在合成具有生物活性的化合物的过程中。
材料科学: 用于制备先进材料,包括聚合物和纳米材料。
生物学研究: 研究其在生物标记和成像应用中的潜力。
作用机制
(4-((二苯基亚甲基)氨基)-3,5-二异丙基苯基)硼酸在化学反应中的作用机制涉及硼-氧或硼-碳键的形成。在 Suzuki-Miyaura 偶联中,硼酸基团与钯催化剂发生转金属化,然后发生还原消除以形成所需的碳-碳键。所涉及的分子靶标和途径取决于所使用的特定反应和条件。
类似化合物:
苯硼酸: 一种更简单的硼酸,具有类似的反应性,但缺乏额外的取代基。
(4-(二甲基氨基)苯基)硼酸: 另一种含有氨基的硼酸,用于类似的应用。
独特性: (4-((二苯基亚甲基)氨基)-3,5-二异丙基苯基)硼酸之所以独特,是因为它具有特定的取代基,这些取代基增强了其在某些反应中的反应性和选择性。二苯基亚甲基和二异丙基基团的存在提供了空间和电子效应,可以影响化学反应的结果,使其成为有机合成中的宝贵试剂。
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the additional substituents.
(4-(Dimethylamino)phenyl)boronic Acid: Another boronic acid with an amino group, used in similar applications.
Uniqueness: (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid is unique due to its specific substituents, which enhance its reactivity and selectivity in certain reactions. The presence of diphenylmethylene and diisopropyl groups provides steric and electronic effects that can influence the outcome of chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C25H28BNO2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
[4-(benzhydrylideneamino)-3,5-di(propan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H28BNO2/c1-17(2)22-15-21(26(28)29)16-23(18(3)4)25(22)27-24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,28-29H,1-4H3 |
InChI 键 |
CJVCDLYTSMZEQR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)C(C)C)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)


![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)
